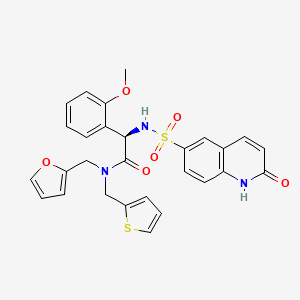
OSMI-1
Übersicht
Beschreibung
OSMI-1 ist ein zellpermeabler Inhibitor der O-GlcNAc-Transferase (OGT), einem Enzym, das die Addition von N-Acetylglucosamin an Serin- und Threoninreste an nuklearen und zytoplasmatischen Proteinen katalysiert.
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckeinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wirkmechanismus
Target of Action
OSMI-1 is a potent, cell-permeable inhibitor of O-GlcNAc transferase (OGT) . OGT is an enzyme that catalyzes the addition of N-acetylglucosamine (O-GlcNAc) to various proteins during post-translational modifications . This process is abundant and unique, governing important biological processes .
Mode of Action
This compound interacts with its target, OGT, by inhibiting its activity . This inhibition can potentially reduce the replication rate of viruses during infection, such as herpes simplex virus . In cancer cells, this compound has been found to have a potent synergistic effect on TRAIL-induced apoptosis signaling . It significantly increases TRAIL-mediated apoptosis by increasing the expression of the cell surface receptor DR5 .
Biochemical Pathways
The addition of O-GlcNAc onto serine and threonine residues of nuclear and cytoplasmic proteins is a unique post-translational modification . Dysregulation of O-GlcNAc is associated with several metabolic disorders leading to human diseases, including cancer .
Pharmacokinetics
It is known to be cell-permeable , suggesting it can readily cross cell membranes, which is crucial for bioavailability.
Result of Action
This compound treatment has been shown to effectively inhibit the formation of TRAP-positive osteoclasts . In cancer cells, it has been found to synergistically increase anticancer activity by reducing cell proliferation and promoting apoptosis . It potentially sensitizes TRAIL-induced cell death in cells through the blockade of NF-κB signaling and activation of apoptosis through ER stress response .
Action Environment
It is worth noting that the effectiveness of this compound can be enhanced when used in combination with other treatments, such as trail or doxorubicin .
Biochemische Analyse
Biochemical Properties
OSMI-1 interacts with OGT, an enzyme that mediates protein O-GlcNAcylation, a ubiquitous post-translational modification characterized by the attachment of N-acetylglucosamine moieties from uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins in multicellular eukaryotes . This compound inhibits OGT with an IC50 value of 2.7 μM, as determined by a radiometric capture assay .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance TRAIL-induced apoptosis in HCT116 human colon cancer cells . This compound treatment in these cells has a potent synergistic effect on TRAIL-induced apoptosis signaling . Furthermore, this compound has been found to decrease the number of cells in S-Phase and cause a modest, but not significant, accumulation of cells in the G2-M phase .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of OGT. This inhibition leads to a decrease in protein O-GlcNAcylation, a modification that has been proposed to modulate gene transcription, signal transduction, cellular stress response, and protein stability . This compound’s ability to inhibit OGT and thus reduce O-GlcNAcylation levels can influence these cellular processes and contribute to its observed effects on cells .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in various studies. For instance, this compound treatment in HCT116 human colon cancer cells has been shown to have a potent synergistic effect on TRAIL-induced apoptosis signaling . Furthermore, this compound has been found to decrease the number of cells in S-Phase and also cause a modest, but not significant, accumulation of cells in the G2-M phase .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, in HCT116 xenograft models, mice were administered this compound (1 mg/kg/daily, Intravenous) for 21 consecutive days . The results showed that this compound treatment effectively inhibited lipopolysaccharide (LPS)-induced formation of TRAP-positive osteoclasts in the cavarial surface compared to the mice injected with the vehicle .
Metabolic Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), a metabolic pathway that plays a vital role in cellular metabolism and has been implicated in various cancers, including lung cancer . Abnormal activation of HBP is involved in the proliferation, progression, metastasis, and drug resistance of tumor cells .
Transport and Distribution
This compound is a cell-permeable compound, which allows it to be transported and distributed within cells and tissues
Vorbereitungsmethoden
The synthesis of OSMI-1 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Analyse Chemischer Reaktionen
OSMI-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. .
Wissenschaftliche Forschungsanwendungen
OSMI-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als chemische Sonde verwendet, um die Rolle der O-GlcNAcylierung in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Biologie: Hilft beim Verständnis der Regulation zellulärer Prozesse durch O-GlcNAcylierung.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krebs, Diabetes und neurodegenerativen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die O-GlcNAc-Transferase abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die O-GlcNAc-Transferase inhibiert und so die O-GlcNAcylierung von Zielproteinen reduziert. Diese Hemmung stört verschiedene zelluläre Prozesse, die durch O-GlcNAcylierung reguliert werden, was zu veränderter Genexpression, Signaltransduktion und Proteinstabilität führt. Die molekularen Ziele von this compound sind nukleare und zytoplasmatische Proteine, die einer O-GlcNAcylierung unterliegen .
Vergleich Mit ähnlichen Verbindungen
OSMI-1 wird mit anderen O-GlcNAc-Transferase-Inhibitoren wie ST045849 und L01 verglichen. This compound hat im Vergleich zu diesen Verbindungen eine höhere Spezifität und einen niedrigeren IC50-Wert, was es zu einem potenteren und selektiveren Inhibitor macht. Ähnliche Verbindungen sind:
ST045849: Ein weiterer O-GlcNAc-Transferase-Inhibitor mit geringerer Spezifität.
This compound zeichnet sich durch seine höhere Spezifität und Potenz aus und ist somit ein wertvolles Werkzeug für die Untersuchung der O-GlcNAcylierung und ihrer Rolle bei verschiedenen Krankheiten .
Eigenschaften
IUPAC Name |
(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIGLWQQAMROOF-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104617 | |
| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681056-61-0 | |
| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681056-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of OSMI-1?
A1: this compound primarily targets O-GlcNAc transferase (OGT) []. OGT is an enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification involving the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of proteins.
Q2: How does this compound interact with OGT?
A2: While the precise binding mode of this compound to OGT has not been fully elucidated, it is categorized as a cell-permeable inhibitor, suggesting it directly interacts with OGT within the cell to block its enzymatic activity [].
Q3: What are the downstream consequences of inhibiting OGT with this compound?
A3: Inhibiting OGT with this compound leads to a decrease in overall protein O-GlcNAcylation levels. This affects numerous cellular processes, including:
- Cell Signaling: O-GlcNAcylation influences various signaling pathways like AKT, MEK/ERK, and NF-κB, impacting cell proliferation, survival, and responses to stress [, , , , ].
- Gene Expression: O-GlcNAcylation can impact the function of transcription factors and epigenetic regulators, leading to changes in gene expression. For example, it regulates the expression of anti-fibrotic genes in lung fibroblasts through its interaction with EZH2 [].
- Cellular Metabolism: O-GlcNAcylation plays a role in nutrient sensing and can regulate metabolic pathways, impacting cellular energy balance and responses to nutrient availability [].
- Cellular Stress Response: O-GlcNAcylation is involved in cellular responses to various stresses, including oxidative stress and ER stress [, , ]. this compound treatment can influence these responses by modulating O-GlcNAc levels.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H26N4O7S2, and its molecular weight is 602.68 g/mol.
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data for this compound is not widely available in the provided research, standard characterization techniques like NMR and mass spectrometry were likely employed during its development.
Q6: Has the stability of this compound been investigated under various conditions?
A6: Information regarding the stability of this compound under different storage conditions or in various solvents is limited in the provided research. Stability studies are crucial for understanding the compound's shelf life and potential for formulation.
Q7: What are the key areas of biological research where this compound is being investigated?
A7: Due to its ability to inhibit OGT and modulate O-GlcNAcylation, this compound is being studied in a variety of preclinical models, including:
- Cancer: this compound has shown potential as a chemosensitizer, enhancing the effects of anticancer drugs like doxorubicin in hepatocellular carcinoma and prostate cancer cells. It also appears to impact the tumorigenic properties of cancer cells, potentially by interfering with cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) [, , , , ].
- Metabolic Disorders: The role of O-GlcNAcylation in diabetes and obesity has garnered interest. This compound is being explored as a tool to understand the link between O-GlcNAc and metabolic dysregulation [, ].
- Neurodegenerative Diseases: O-GlcNAcylation is implicated in neuronal function and survival. This compound is being utilized to study the potential role of O-GlcNAc in neurodegenerative diseases [, ].
- Infectious Diseases: Research suggests a role for O-GlcNAcylation in viral infections, and this compound is being used to understand how modulating this process affects viral replication. For instance, it has shown antiviral activity against Herpes Simplex Virus (HSV) and potentially in Shiga toxin-mediated kidney damage [, ].
Q8: How does this compound's impact on O-GlcNAcylation translate to its potential therapeutic effects?
A8: this compound's therapeutic potential stems from its ability to modulate cellular processes affected by O-GlcNAcylation. For example:
- Anticancer Effects: Inhibiting OGT with this compound can suppress cancer cell proliferation, invasion, and angiogenesis, potentially by interfering with signaling pathways involved in tumor growth and metastasis [, , , , ].
- Neuroprotection: Modulating O-GlcNAc levels with this compound may provide neuroprotection in conditions like ischemia by influencing neuronal survival pathways and mitochondrial function [, ].
- Metabolic Regulation: this compound might help understand and potentially treat metabolic disorders by targeting O-GlcNAcylation, a process linked to nutrient sensing and glucose metabolism [, ].
Q9: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While the provided research does not delve into specific SAR studies of this compound, researchers are actively developing and investigating analogs of this compound to improve its potency, selectivity, and pharmacological properties []. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


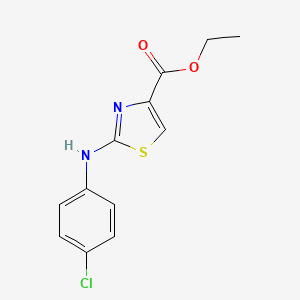
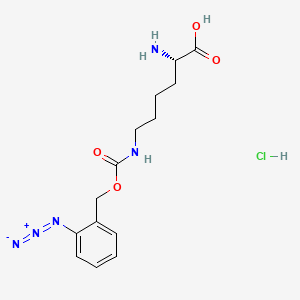

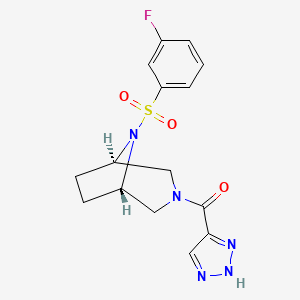

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
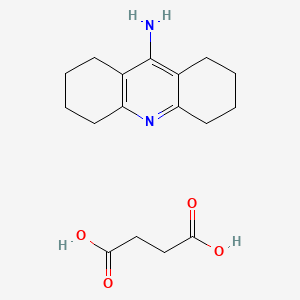
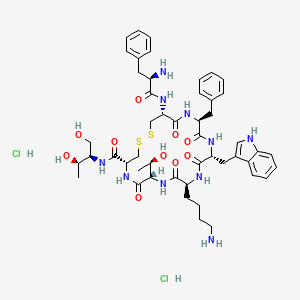
![10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B609711.png)

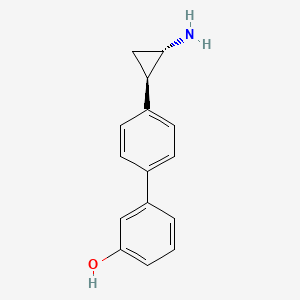
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
